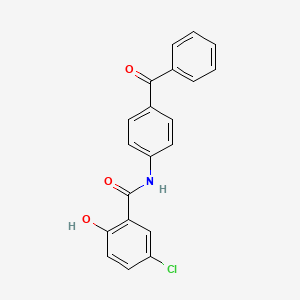![molecular formula C20H31O5P B12613429 {11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid CAS No. 915376-52-2](/img/structure/B12613429.png)
{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid is a complex organic compound characterized by its unique structure, which includes a phosphonic acid group and a phenylacryloyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid typically involves a multi-step process. One common method includes the esterification of undecylphosphonic acid with 3-phenylacryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
化学反応の分析
Types of Reactions
{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phenylacryloyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The double bond in the phenylacryloyl group can be reduced to form saturated derivatives.
Substitution: The phosphonic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of esters or amides.
科学的研究の応用
{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a drug delivery agent.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives.
作用機序
The mechanism of action of {11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, the phenylacryloyl group can interact with biological membranes, potentially altering their properties and affecting cellular processes .
類似化合物との比較
Similar Compounds
- {11-[(3-Phenylacryloyl)oxy]decyl}phosphonic acid
- {11-[(3-Phenylacryloyl)oxy]dodecyl}phosphonic acid
Uniqueness
{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid is unique due to its specific chain length and the presence of both a phosphonic acid group and a phenylacryloyl moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
特性
CAS番号 |
915376-52-2 |
|---|---|
分子式 |
C20H31O5P |
分子量 |
382.4 g/mol |
IUPAC名 |
11-(3-phenylprop-2-enoyloxy)undecylphosphonic acid |
InChI |
InChI=1S/C20H31O5P/c21-20(16-15-19-13-9-8-10-14-19)25-17-11-6-4-2-1-3-5-7-12-18-26(22,23)24/h8-10,13-16H,1-7,11-12,17-18H2,(H2,22,23,24) |
InChIキー |
XOTOJYWCYUWMDG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)OCCCCCCCCCCCP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12613357.png)
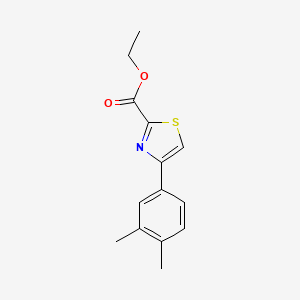
![[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12613391.png)
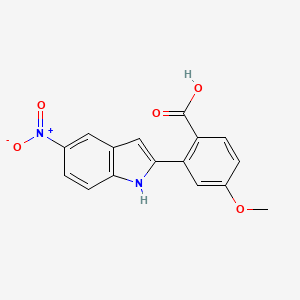
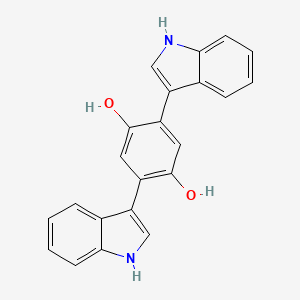

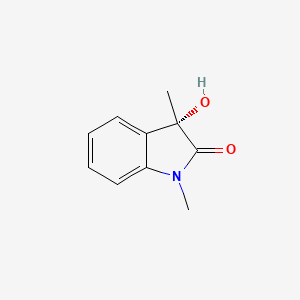
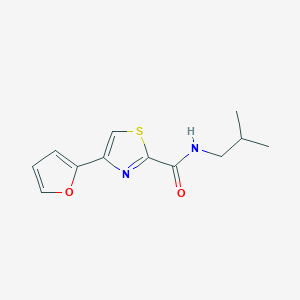

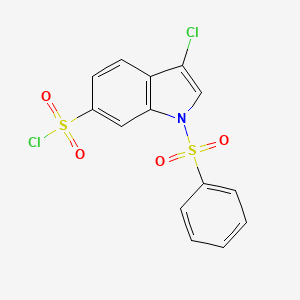
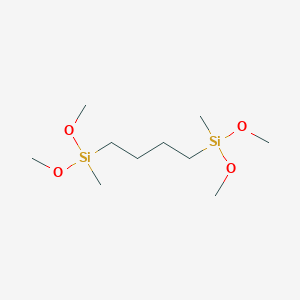
![Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B12613445.png)
